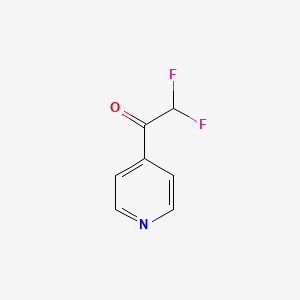

2,2-Difluoro-1-(4-pyridyl)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H5F2NO |

|---|---|

Molekulargewicht |

157.12 g/mol |

IUPAC-Name |

2,2-difluoro-1-pyridin-4-ylethanone |

InChI |

InChI=1S/C7H5F2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,7H |

InChI-Schlüssel |

HRRCHKPMKNKUGP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC=C1C(=O)C(F)F |

Herkunft des Produkts |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,2 Difluoro 1 4 Pyridyl Ethanone

Mechanistic Investigations of Nucleophilic and Electrophilic Transformations

The reactivity of 2,2-Difluoro-1-(4-pyridyl)ethanone is characterized by a series of nucleophilic and electrophilic transformations centered around its key functional groups: the carbonyl center, the difluoromethyl group, and the pyridine (B92270) ring.

Reactions at the Carbonyl Center, including oxidation and reduction pathways.

The carbonyl group in this compound is a primary site for nucleophilic attack. The general mechanism involves the approach of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. unizin.orglibretexts.org Subsequent protonation of this intermediate yields an alcohol. unizin.org

Reduction Pathways:

The reduction of the carbonyl group in α,α-difluoro ketones, such as this compound, leads to the formation of the corresponding difluorinated secondary alcohols. For instance, the reduction of this ketone yields 2,2-Difluoro-2-(pyridin-4-yl)ethanol. bldpharm.com This transformation is a critical step in the synthesis of various biologically active molecules. Asymmetric reduction can also be achieved, though it may result in moderate enantioselectivity. nih.gov

Oxidation Pathways:

While less common, the carbonyl group can undergo oxidative cleavage under specific conditions, although this is not a primary transformation for this class of compounds.

Transformations of the Difluoromethyl Group, including nucleophilic substitution reactions.

The difluoromethyl (CF2H) group is generally stable; however, under certain conditions, it can participate in reactions. Nucleophilic substitution at the difluoromethyl group is challenging due to the strong C-F bonds. However, reagents like diethyl difluoromethylphosphonate can serve as a source of a difluoromethyl anion ([CF2H]⁻) equivalent, which can then react with electrophiles. nih.gov This approach allows for the introduction of the difluoromethyl group into other molecules. nih.govnih.gov

Methods for the synthesis of gem-difluoroalkanes often involve either the fluorination of a precursor or substitution reactions. organic-chemistry.org For example, deoxofluorinating agents can convert ketones into the corresponding gem-difluorides. organic-chemistry.org

Reactivity of the Pyridine Nitrogen and Ring in various chemical environments.

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it nucleophilic and basic. It can readily undergo N-alkylation. For instance, reaction with ethyl bromodifluoroacetate leads to the formation of an N-difluoromethylated pyridinium (B92312) salt. nih.gov The reactivity of the pyridine ring is influenced by both steric and electronic effects of substituents. rsc.org Electron-donating groups tend to increase the reactivity of the pyridine nitrogen, while electron-withdrawing groups decrease it. nih.gov

The pyridine ring itself can undergo C-H functionalization. Direct difluoromethylation of pyridines can be achieved at the meta or para positions through radical processes involving oxazino pyridine intermediates. researchgate.netchemeurope.comuni-muenster.de This regioselectivity can be controlled by switching the reaction conditions from basic to acidic. researchgate.net

Influence of Geminal Fluorine Atoms on Electronic Structure and Overall Molecular Reactivity

The two fluorine atoms attached to the α-carbon have a profound impact on the electronic structure and reactivity of this compound.

Electronic Effects:

The high electronegativity of fluorine atoms results in a strong electron-withdrawing inductive effect (-I effect). This effect significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated ketones. unizin.org The geminal fluorine atoms can also perturb the electronic properties of nearby polar groups, which can enhance biological activity in related molecules. chinesechemsoc.org

Reactivity Modulation:

The presence of the difluoromethyl group is a key feature in many bioactive molecules and is of particular interest in drug discovery. chemeurope.comuni-muenster.de The introduction of this group can modify properties such as metabolic stability and binding affinity. nih.gov While aldehydes are generally more reactive than ketones in nucleophilic additions due to steric and electronic reasons, the strong electron-withdrawing nature of the difluoromethyl group in this compound enhances the reactivity of the ketone carbonyl. unizin.org

Stereochemical Aspects of Reactions Involving this compound and its Derivatives

Reactions involving the chiral center that can be generated at the carbonyl carbon of this compound are of significant stereochemical interest.

Stereoselective Synthesis:

The reduction of the carbonyl group can lead to the formation of a chiral center. Asymmetric reduction methods aim to control the stereochemical outcome, producing one enantiomer in excess. While moderate enantioselectivity has been reported in some reductions of similar ketones, achieving high stereocontrol remains a synthetic challenge. nih.gov The development of stereoselective methods for the synthesis of chiral α,α-difluorinated compounds is an active area of research. chinesechemsoc.org For example, the use of chiral reagents like (R)-2-pyridyl difluoromethyl sulfoximine (B86345) has been shown to be effective for the stereoselective introduction of a difluoro(aminosulfonyl)methyl group. chinesechemsoc.org

Diastereoselectivity:

In reactions where a new stereocenter is formed in a molecule that already contains one, diastereomers can be produced. For instance, in the reaction of difluoromethyl phosphonate-derived anions with aldehydes, the resulting diols can be formed as a mixture of diastereomers. nih.gov The ratio of these diastereomers can sometimes be influenced by the reaction conditions.

Interactive Data Tables

Table 1: Reactivity of the Pyridine Ring

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| N-Alkylation | Ethyl bromodifluoroacetate | N-difluoromethylated pyridinium salt | nih.gov |

| C-H Difluoromethylation (meta) | Radical process with oxazino pyridine intermediates (basic conditions) | meta-difluoromethylated pyridine | researchgate.net |

| C-H Difluoromethylation (para) | Radical process with pyridinium ions (acidic conditions) | para-difluoromethylated pyridine | researchgate.net |

Table 2: Influence of Fluorine on Reactivity

| Feature | Effect | Consequence | Reference |

| Geminal Fluorine Atoms | Strong electron-withdrawing inductive effect | Increased electrophilicity of carbonyl carbon | unizin.org |

| Geminal Fluorine Atoms | Electronic perturbation of nearby polar groups | Potential enhancement of biological activity | chinesechemsoc.org |

| Difluoromethyl Group | Lipophilic bioisostere of hydroxyl/thiol groups | Modification of metabolic stability and binding affinity | nih.gov |

Applications in Advanced Organic Synthesis and Material Precursor Development

Role of 2,2-Difluoro-1-(4-pyridyl)ethanone as a Versatile Synthetic Building Block

This compound is a highly versatile synthetic intermediate. Its utility stems from the presence of two key reactive sites: the electrophilic carbonyl carbon and the nucleophilic pyridine (B92270) nitrogen. This duality allows for its participation in a wide array of chemical transformations, serving as a cornerstone for constructing more complex molecular frameworks.

The difluoromethylketone portion of this compound is a key functional group for the synthesis of various fluorinated heterocyclic systems. The presence of the gem-difluoro group adjacent to the carbonyl activates the molecule for unique cyclization and condensation reactions.

Research has demonstrated that related difluoromethyl ketones can be used to construct complex heterocyclic structures. For instance, a general and efficient method for creating 2,2-difluoro-2,3-dihydrofurans involves the reaction of enaminones with a difluorocarbene source. rsc.org This type of transformation highlights a pathway where the carbonyl group of a molecule like this compound could react with appropriate nucleophiles to initiate cyclization, leading to five-membered rings. Such methods are valued for their metal-free conditions and tolerance of various functional groups. rsc.org The resulting dihydrofurans can be further converted into other valuable compounds, such as α-amino acids or 2-fluorofurans, opening new avenues for drug discovery and materials science. rsc.org

The synthesis of fluorinated heterocycles is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. beilstein-journals.org The development of methods to create these structures, such as the direct fluorination of 1,3-dicarbonyl compounds to yield 2,2-difluoro-1,3-diketones, showcases the importance of the difluoromethylene ketone moiety in modern synthetic chemistry. beilstein-journals.orgnih.gov These synthetic strategies underscore the potential of this compound to serve as a starting material for a diverse range of fluorinated pyridyl-substituted heterocycles. researchgate.netcolab.ws

The distinct reactivity of the pyridine ring and the difluoromethyl ketone group allows for the programmed, stepwise construction of complex, polyfunctional molecules. The pyridine nitrogen can act as a nucleophile or a coordination site for metals, while the ketone functionality can undergo a host of classic carbonyl reactions, including condensations, reductions, and additions.

This orthogonal reactivity is critical for building intricate molecular architectures. For example, the pyridine nitrogen can be involved in forming coordination complexes or can be quaternized without affecting the ketone. Subsequently, the ketone can be transformed to introduce new functional groups or to link the molecule to another scaffold. The ability to form stable complexes via the pyridine nitrogen is a well-established principle in coordination chemistry. wikipedia.orgnih.gov

The integration of the difluoroacetyl group provides significant electronic influence, which can be harnessed in multi-step syntheses. The electron-withdrawing nature of this group modulates the reactivity of the pyridine ring, a factor that can be exploited for selective transformations. This allows chemists to design synthetic routes where reactions at different sites of the molecule can be controlled, leading to the assembly of sophisticated, high-value chemical structures.

Use in Ligand Design and Organometallic Chemistry involving the pyridine nitrogen

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making the compound a valuable ligand in organometallic chemistry. rsc.org Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.org These complexes find applications in catalysis, materials science, and bioinorganic chemistry.

The electronic properties of the substituent at the 4-position of the pyridine ring significantly influence the properties of the resulting metal complex. In this compound, the strongly electron-withdrawing difluoroacetyl group (-C(O)CF₂H) reduces the electron density on the pyridine ring. This has two major consequences:

Reduced Basicity : The pyridine nitrogen becomes less basic compared to unsubstituted pyridine, affecting its binding affinity for metal cations.

Enhanced π-acceptor Character : The lower electron density enhances the π-acceptor (or π-acid) character of the pyridine ring. This can strengthen the metal-ligand bond through back-bonding, particularly with electron-rich metals in low oxidation states.

These modified electronic properties make this compound an interesting ligand for creating organometallic complexes with tailored reactivity. For example, complexes derived from such electron-poor pyridine ligands can exhibit unique catalytic activities compared to their electron-rich counterparts. rsc.org The coordination chemistry of pyridyl oximes and other substituted pyridines has been explored for applications in areas like molecular magnetism. nih.gov The principles from these studies can be applied to predict and understand the coordination behavior of this compound with various metal centers, including lanthanides and transition metals. mdpi.com

| Feature | Description | Implication for Coordination Chemistry |

| Coordination Site | The lone pair of electrons on the pyridine nitrogen atom. | Allows the molecule to act as a monodentate ligand, binding to a single metal center. |

| Electronic Effect | The difluoroacetyl group is strongly electron-withdrawing. | Reduces the basicity of the pyridine nitrogen and enhances its π-acceptor properties. |

| Potential Complexes | Can form complexes with various transition metals (e.g., Rh, Cu, Pd) and lanthanides. nih.govmdpi.comrsc.org | The resulting complexes may have altered stability, redox potentials, and catalytic activity compared to those with electron-rich pyridine ligands. |

Development of Novel Reagents and Catalysts derived from this compound

The unique structure of this compound makes it an attractive starting point for the development of new reagents and catalysts. By chemically modifying the difluoroacetyl group, a variety of novel derivatives with specific functionalities can be synthesized.

For example, reduction of the ketone can yield a chiral or achiral 2,2-difluoro-1-(4-pyridyl)ethanol. This alcohol derivative could serve as a precursor to new chiral ligands for asymmetric catalysis. The introduction of a stereocenter next to the fluorinated carbon and the pyridine ring could lead to ligands that impart high enantioselectivity in metal-catalyzed reactions.

Furthermore, condensation of the ketone with amines or hydrazines can produce fluorinated imines or hydrazones. These compounds, featuring a C=N bond, can act as bidentate or tridentate ligands if the introduced group contains additional donor atoms. Such ligands are instrumental in stabilizing specific oxidation states of metals or in creating catalysts for polymerization and other organic transformations. The synthesis of novel compounds through the derivatization of functionalized starting materials is a common strategy for discovering new catalysts and reagents. mdpi.commdpi.com

The development of electron-rich pyridines for organocatalysis has been a vibrant area of research. rsc.org While this compound itself is electron-poor, its derivatives could be designed to act as catalysts. For instance, transformation of the carbonyl group into a different functional group could dramatically alter the electronic nature and catalytic potential of the molecule, leading to new applications in synthesis.

Sophisticated Spectroscopic and Structural Characterization Techniques for 2,2 Difluoro 1 4 Pyridyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,2-Difluoro-1-(4-pyridyl)ethanone in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, detailed information about the chemical environment and connectivity of atoms can be obtained. diva-portal.orgipb.ptnih.gov

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Spin-Spin Coupling Constants

The ¹H NMR spectrum provides information on the protons within the molecule. The pyridyl protons typically appear in the aromatic region of the spectrum. libretexts.orgnetlify.app Protons on carbons adjacent to electronegative atoms, like the carbonyl group, will be shifted downfield. libretexts.org

¹³C NMR spectroscopy reveals the carbon framework of the molecule. oregonstate.edu The carbonyl carbon is characteristically found at a low field, while the carbons of the pyridine (B92270) ring appear in the aromatic region. The carbon atom bonded to the two fluorine atoms will show a distinct chemical shift due to the strong electron-withdrawing effect of the fluorine atoms. researchgate.net

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. wikipedia.org The two fluorine atoms in this compound are expected to be chemically equivalent, giving rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment. nih.govucsb.edu

Spin-spin coupling provides valuable data on the connectivity of atoms. libretexts.org In this compound, one would expect to observe coupling between the fluorine nuclei and the adjacent proton (³JHF), as well as coupling between the fluorine nuclei and the adjacent carbon (¹JCF and ²JCF). rsc.orgmdpi.com The magnitude of these coupling constants, measured in Hertz (Hz), provides insight into the geometry of the molecule. libretexts.org

| Nucleus | Typical Chemical Shift Range (ppm) | Expected Splitting Pattern |

|---|---|---|

| ¹H (Pyridyl) | 7.0 - 9.0 | Doublets or Multiplets |

| ¹H (CHF₂) | 5.5 - 7.0 | Triplet (due to coupling with ²F) |

| ¹³C (C=O) | 180 - 200 | Triplet (due to coupling with ²F) |

| ¹³C (Pyridyl) | 120 - 150 | Singlets or Doublets |

| ¹³C (CHF₂) | 110 - 130 | Triplet (due to coupling with ¹F) |

| ¹⁹F | -80 to -130 | Doublet (due to coupling with ¹H) |

Advanced NMR Techniques for Detailed Structural Elucidation

To gain a more in-depth understanding of the molecular structure, advanced NMR techniques are employed. diva-portal.org These include two-dimensional (2D) NMR experiments such as:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, helping to establish the connectivity of protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution. diva-portal.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Dynamics Studies

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹. The C-F stretching vibrations will also give rise to strong absorptions, usually found in the region of 1000-1400 cm⁻¹. The characteristic vibrations of the pyridine ring, including C-H and C=N stretching, will also be present.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N stretching vibrations of the pyridine ring are often strong in the Raman spectrum.

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1680 - 1720 |

| C-F | 1000 - 1400 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C and C=N | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the C-C bond between the carbonyl group and the difluoromethyl group, as well as fragmentation of the pyridine ring. For example, a prominent fragment ion would be the 4-pyridoyl cation. The presence of fluorine atoms can also lead to characteristic fragmentation patterns. nist.gov

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, yielding accurate bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the planarity of the pyridine ring and the geometry around the carbonyl group. It would also provide insight into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include hydrogen bonding (if any), dipole-dipole interactions, and van der Waals forces. The orientation of the difluoromethyl group relative to the pyridine ring would also be determined. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The pyridine ring and the carbonyl group act as chromophores, which are parts of the molecule that absorb UV or visible light.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically occurring at shorter wavelengths with high intensity, are associated with the aromatic pyridine ring. The n → π* transition, which is usually weaker and appears at longer wavelengths, involves the non-bonding electrons of the oxygen atom in the carbonyl group. The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.netnist.govnih.gov

| Transition | Typical Wavelength Range (nm) |

|---|---|

| π → π | 200 - 280 |

| n → π | 280 - 400 |

Computational and Theoretical Studies of Molecular Structure and Reactivity of 2,2 Difluoro 1 4 Pyridyl Ethanone

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Molecular Properties

Optimized Geometries and Conformational Analysis, including s-trans preferences

Computational studies on related difluorinated compounds have demonstrated the profound impact of fluorine substitution on molecular conformation. nih.gov For 2,2-Difluoro-1-(4-pyridyl)ethanone, the rotational barrier around the C-C bond connecting the carbonyl group and the pyridyl ring is of particular interest. This rotation gives rise to different conformers, with the s-trans and s-cis forms being the most significant. In the s-trans conformation, the carbonyl oxygen and the nitrogen of the pyridyl ring are on opposite sides of the C-C bond, while in the s-cis conformation, they are on the same side.

Theoretical calculations would likely predict a preference for the s-trans conformation due to reduced steric hindrance and favorable electrostatic interactions. The optimization of the molecular geometry using DFT methods, for instance at the B3LYP/6-311+G(d,p) level of theory, would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (s-trans conformer)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-C (keto-pyridyl) | ~1.50 Å | |

| C-F | ~1.35 Å | |

| C-H (difluoroethyl) | ~1.10 Å | |

| Bond Angle | O=C-C (keto-pyridyl) | ~120° |

| C-C-F | ~109.5° | |

| Dihedral Angle | O=C-C-C (pyridyl) | ~180° (s-trans) |

Note: These are representative values and would require specific calculations for confirmation.

Molecular Orbital Analysis (HOMO-LUMO) and Electron Delocalization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's reactivity. masterorganicchemistry.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Electron delocalization between the pyridyl ring and the keto group can also be assessed through molecular orbital analysis, which would reveal the extent of π-conjugation in the system.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show a region of negative potential (red) around the carbonyl oxygen and the nitrogen atom of the pyridyl ring, indicating their nucleophilic character. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms of the pyridyl ring and, to a lesser extent, the carbonyl carbon, highlighting their electrophilic nature.

Mulliken charge analysis, derived from computational calculations, would provide a quantitative measure of the partial atomic charges. karazin.ua This analysis would likely confirm the significant negative charges on the fluorine and oxygen atoms and a positive charge on the carbonyl carbon.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, aiding in the structural elucidation of new compounds. karazin.ua

Theoretical NMR, IR, and UV-Vis Spectra

Theoretical calculations can provide valuable predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound.

NMR Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the proton on the difluoromethyl group would be expected to appear as a triplet due to coupling with the two fluorine atoms. The chemical shifts of the pyridyl protons would also be influenced by the electron-withdrawing substituent. Theoretical predictions can be compared with experimental data for structural verification. researchgate.netresearchgate.netchemicalbook.comchemicalbook.com

IR Spectroscopy: The theoretical IR spectrum would show characteristic vibrational frequencies. A strong absorption band corresponding to the C=O stretching vibration would be a prominent feature. The C-F stretching vibrations would also be present at characteristic frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.gov For this compound, π → π* and n → π* transitions associated with the pyridyl ring and the carbonyl group would be expected.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Region |

| ¹H NMR | -CHF₂ | Triplet, downfield shift |

| Pyridyl-H | Characteristic aromatic region shifts | |

| ¹³C NMR | C=O | Downfield shift (~190-200 ppm) |

| -CF₂- | Triplet, characteristic chemical shift | |

| IR | C=O stretch | ~1700-1720 cm⁻¹ |

| C-F stretch | ~1100-1200 cm⁻¹ | |

| UV-Vis | π → π | ~200-280 nm |

| n → π | ~280-320 nm |

Note: These are estimated values and require specific computational modeling for accuracy.

Modeling of Reaction Pathways and Transition States for Chemical Transformations

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies. nih.govarxiv.orgescholarship.org For this compound, this could involve modeling its synthesis or its subsequent chemical transformations.

For instance, the reduction of the carbonyl group to form a difluorinated alcohol could be modeled. This would involve calculating the energy profile of the reaction with a reducing agent, locating the transition state structure, and determining the activation barrier. nih.gov Such studies provide a deeper understanding of the reaction kinetics and selectivity.

Investigation of Intermolecular Interactions, such as hydrogen bonding and halogen bonding, and their impact on molecular stability.

The stability of this compound in the solid state is significantly influenced by a network of intermolecular interactions, including hydrogen bonds and potentially halogen bonds. These non-covalent interactions dictate the packing of molecules in the crystal lattice.

Hydrogen Bonding:

The primary hydrogen bond acceptor in the molecule is the nitrogen atom of the pyridine (B92270) ring. The presence of hydrogen bond donors in the crystalline environment, such as solvent molecules or other co-formers, would lead to the formation of N-H···N or O-H···N hydrogen bonds.

In the absence of strong hydrogen bond donors, weaker C-H···O and C-H···F hydrogen bonds are expected to play a significant role in the crystal packing. The hydrogen atoms of the pyridine ring and the methyl group can act as donors, interacting with the oxygen atom of the carbonyl group and the fluorine atoms. For instance, studies on related pyridinium (B92312) salts have highlighted the importance of C-H···X (where X is a halide) interactions in their crystal structures. researchgate.net

Halogen Bonding:

The fluorine atoms in this compound could potentially participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov While fluorine is the least polarizable halogen and generally a weak halogen bond donor, the presence of the electron-withdrawing carbonyl group can enhance the positive electrostatic potential (σ-hole) on the fluorine atoms, making halogen bonding more favorable.

Impact on Molecular Stability:

The cumulative effect of these hydrogen and halogen bonds is the formation of a stable three-dimensional supramolecular network. The strength and geometry of these interactions determine the melting point, solubility, and other physicochemical properties of the compound. While specific energetic data for the intermolecular interactions in this compound is not available, data from analogous structures can provide an estimate of their contribution to the lattice energy.

Table of Potential Intermolecular Interactions and Their Characteristics

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Estimated Energy (kcal/mol) |

| C-H···O | Pyridyl C-H, Methyl C-H | Carbonyl Oxygen | 2.2 - 3.2 | > 110 | 1 - 4 |

| C-H···F | Pyridyl C-H, Methyl C-H | Fluorine | 2.3 - 3.4 | > 110 | 0.5 - 2 |

| C-H···N | Pyridyl C-H, Methyl C-H | Pyridyl Nitrogen | 2.4 - 3.5 | > 110 | 1 - 3 |

| C-F···O | Fluorine | Carbonyl Oxygen | 2.8 - 3.5 | > 150 | 0.5 - 1.5 |

| C-F···N | Fluorine | Pyridyl Nitrogen | 2.8 - 3.6 | > 150 | 0.5 - 1.5 |

Note: The data in this table is based on typical values observed for similar functional groups in other molecular crystals and represents an estimation for this compound.

Further computational modeling, such as Density Functional Theory (DFT) calculations and Atoms in Molecules (AIM) analysis, would be necessary to precisely quantify the energies and nature of these intermolecular interactions for this compound. Experimental validation through single-crystal X-ray diffraction would provide definitive information on the crystal packing and the geometry of these non-covalent bonds.

Future Research Directions and Emerging Paradigms for 2,2 Difluoro 1 4 Pyridyl Ethanone

Development of Sustainable and Green Synthetic Approaches

The chemical industry is increasingly shifting towards more environmentally benign processes, a trend that directly impacts the synthesis of compounds like 2,2-Difluoro-1-(4-pyridyl)ethanone. Future research will prioritize the development of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

A key area of focus will be the replacement of harsh and hazardous reagents with greener alternatives. rsc.org Traditional fluorination methods often rely on reagents that pose safety and disposal challenges. Research into direct fluorination techniques using less hazardous sources of fluorine will be crucial. rsc.orgnih.gov Furthermore, the development of catalytic methods that can achieve high efficiency and selectivity under mild conditions will be a significant step forward.

The principles of atom economy will also be central to future synthetic strategies. One-pot, multi-component reactions, where multiple chemical transformations occur in a single reaction vessel, offer an elegant way to construct complex molecules like tetraarylpyridines from simple precursors with high efficiency and minimal waste. nih.gov Exploring such strategies for the synthesis of this compound and its derivatives will be a promising avenue. This approach not only simplifies experimental procedures but also aligns with the core tenets of green chemistry by reducing solvent usage and purification steps.

Exploration of Novel Reactivity Patterns and Chemical Transformations involving the difluoroethanone and pyridyl moieties

The unique electronic properties conferred by the difluoromethyl group and the inherent reactivity of the pyridyl ring present numerous opportunities for exploring novel chemical transformations. The difluoroethanone moiety can participate in a variety of reactions, including aldol (B89426) condensations, Michael additions, and various cyclization reactions. rsc.org Future research will likely focus on uncovering new reactivity patterns of this functional group, potentially leading to the synthesis of novel heterocyclic and carbocyclic structures.

The pyridyl nitrogen atom can act as a nucleophile, a base, or a ligand for metal catalysts, offering a handle for a wide range of transformations. For instance, the pyridyl group can direct reactions to specific positions on the ring or participate in cyclization reactions to form fused ring systems. The development of new catalytic systems that can selectively activate and functionalize the pyridyl ring in the presence of the difluoroethanone moiety will be a significant area of investigation.

Furthermore, the combination of the difluoroethanone and pyridyl moieties may lead to synergistic effects, enabling transformations that are not possible with either functional group alone. For example, intramolecular interactions between the two groups could influence the stereochemical outcome of reactions or facilitate novel rearrangement pathways.

Advancements in Stereoselective Synthesis of this compound derivatives

The introduction of stereocenters into molecules is of paramount importance in medicinal chemistry and materials science. Future research will undoubtedly focus on developing highly efficient and stereoselective methods for the synthesis of chiral derivatives of this compound.

This will involve the use of chiral catalysts, auxiliaries, and reagents to control the three-dimensional arrangement of atoms during a chemical reaction. Asymmetric catalysis, in particular, offers a powerful tool for generating enantiomerically pure compounds. Research into novel chiral ligands for metal-catalyzed reactions or the development of organocatalytic methods will be key to achieving high levels of stereocontrol. For example, methods for the stereoselective synthesis of monofluoroalkyl α,β-unsaturated ketones have been developed using gold catalysis. nih.gov Similar strategies could be adapted for the synthesis of chiral this compound derivatives.

The development of methods for the diastereoselective synthesis of derivatives with multiple stereocenters will also be a significant challenge and a rewarding area of research. This could involve substrate-controlled reactions, where the existing stereochemistry of the molecule directs the formation of new stereocenters, or reagent-controlled reactions, where the chirality of the catalyst or reagent dictates the stereochemical outcome.

Integration with Flow Chemistry and Automated Synthesis Platforms for scaled production

The transition from laboratory-scale synthesis to large-scale industrial production often presents significant challenges. Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. uc.pt These benefits include improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.netnih.gov

Future research will focus on adapting and optimizing the synthesis of this compound and its derivatives for flow chemistry platforms. rsc.org This will involve the development of robust and reliable reaction conditions that are amenable to continuous processing. The integration of in-line analytical techniques, such as spectroscopy and chromatography, will allow for real-time monitoring and optimization of the reaction parameters. dtu.dk

Automated synthesis platforms, which combine robotics and computational control, can further streamline the production process. researchgate.net These systems can perform multiple reaction steps sequentially, including purification and analysis, with minimal human intervention. dtu.dk The development of automated flow synthesis platforms for this compound will not only accelerate the discovery of new derivatives but also facilitate their efficient and cost-effective production on a larger scale.

Synergistic Application of Experimental and Computational Methodologies for comprehensive understanding

The combination of experimental and computational chemistry provides a powerful approach for understanding and predicting chemical reactivity. dtu.dk In the context of this compound, computational modeling can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms.

Density functional theory (DFT) calculations, for example, can be used to predict the most likely sites of reaction, the activation energies of different reaction pathways, and the stereochemical outcomes of reactions. This information can then be used to guide the design of new experiments and to rationalize the observed results.

Q & A

Q. What are the most reliable synthetic routes for 2,2-difluoro-1-(4-pyridyl)ethanone, and how do reaction conditions influence yield?

A one-pot difluorination/fragmentation process is a robust method for synthesizing difluoromethyl ketones like this compound. Using trifluorinated precursors (e.g., 4,4,4-trifluoro-1-(4-pyridyl)butane-1,3-dione), fluorination can be achieved with agents such as DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–25°C). Yields >80% are attainable with optimized solvent systems (e.g., THF/water mixtures) and stoichiometric ratios . Alternative routes involve direct fluorination of 4-pyridyl acetophenone derivatives, but side reactions (e.g., over-fluorination) require careful monitoring via TLC or in situ NMR .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : NMR is essential for distinguishing the two fluorine atoms (δ ≈ -100 to -110 ppm for CF groups). NMR reveals splitting patterns from the pyridyl ring (e.g., aromatic protons at δ 8.5–9.0 ppm) and coupling with fluorines .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. The pyridyl nitrogen and ketone oxygen often participate in hydrogen bonding, influencing crystal packing. High-resolution data (d-spacing < 0.8 Å) are recommended to resolve fluorine positional disorder .

Q. How does the electron-withdrawing nature of the difluoro group affect the compound’s reactivity?

The CF group increases electrophilicity at the ketone carbon, enhancing susceptibility to nucleophilic attack (e.g., Grignard additions or reductions). Comparative studies with non-fluorinated analogs show a 10–20× rate increase in nucleophilic substitution reactions. However, steric hindrance from fluorine can limit access to bulky nucleophiles. DFT calculations (B3LYP/6-31G*) confirm a 15% reduction in LUMO energy compared to non-fluorinated derivatives, aligning with observed reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridyl ketones?

Discrepancies in enzyme inhibition assays (e.g., SARS-CoV-2 M inhibition ) often arise from fluorination-dependent stereoelectronic effects. For this compound:

- Experimental : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Computational : MD simulations (AMBER force field) can model fluorine-protein interactions, highlighting clashes with hydrophobic pockets that reduce efficacy .

- Controls : Compare activity against fluorinated (e.g., trifluoro) and non-fluorinated analogs to isolate electronic vs. steric contributions.

Q. How can computational methods predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) predicts preferred reaction sites by analyzing Fukui indices and electrostatic potential surfaces. For this compound:

- Nucleophilic attacks : The ketone carbon has the highest electrophilicity (Fukui = 0.45).

- Pyridyl ring : Meta positions show higher electron density ( = 0.32) for electrophilic substitutions.

Validate predictions with kinetic studies (e.g., competition experiments between pyridyl and ketone sites) .

Q. What are the challenges in crystallizing fluorinated pyridyl derivatives, and how are they addressed?

Fluorine’s small size and high electronegativity lead to weak intermolecular interactions, often resulting in poor crystal quality. Strategies include:

- Co-crystallization : Use halogen-bond acceptors (e.g., 1,4-diiodotetrafluorobenzene) to stabilize lattices.

- Low-temperature data collection : Reduces thermal motion artifacts (e.g., at 100 K).

- Twinned data refinement : SHELXL’s TWIN/BASF commands improve structure resolution for partially disordered crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.